2-Formyl-5-(4-hydroxyphenyl)phenol

Description

Significance of Phenolic Compounds in Contemporary Organic Chemistry Research

Phenolic compounds are ubiquitous in nature and play crucial roles in biological systems. wisdomlib.orgijhmr.com In the realm of synthetic organic chemistry, they serve as key starting materials and intermediates for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.netyoutube.com The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide array of chemical transformations, making them indispensable tools for chemists. mdpi.com Their antioxidant, anti-inflammatory, and antimicrobial properties are well-documented and are a major driving force behind ongoing research efforts. ijhmr.comijhmr.comresearchgate.net

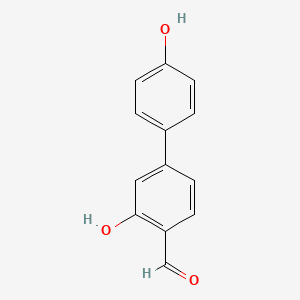

Structural Characteristics and Nomenclature of 2-Formyl-5-(4-hydroxyphenyl)phenol

The compound this compound possesses a unique molecular architecture that gives rise to its specific properties. Its structure consists of a central phenol (B47542) ring substituted with both a formyl (-CHO) group and a hydroxyphenyl group.

Nomenclature Breakdown:

Phenol: The base name indicates the presence of a hydroxyl (-OH) group attached to a benzene (B151609) ring.

2-Formyl: A formyl group is located at the second position of the phenol ring, adjacent to the primary hydroxyl group.

5-(4-hydroxyphenyl): A hydroxyphenyl group is attached at the fifth position of the central phenol ring. The "4-" indicates that the hydroxyl group on this second phenyl ring is at the para position relative to the point of attachment.

This specific arrangement of functional groups—two hydroxyl groups and a formyl group on a biphenyl-like scaffold—suggests the potential for interesting intramolecular interactions and a range of chemical reactivity.

Interactive Data Table: Key Structural Features

| Feature | Description |

| Core Structure | Phenol |

| Substituent at C2 | Formyl group (-CHO) |

| Substituent at C5 | 4-hydroxyphenyl group |

| Key Functional Groups | Aldehyde, Phenolic Hydroxyl |

Research Landscape of Substituted Phenols and Formaldehyde-Derived Phenols

Research into substituted phenols is a vibrant and expanding field. Scientists are constantly exploring new methods for their synthesis and functionalization to create molecules with tailored properties. A significant area of this research involves the use of formaldehyde (B43269) and its derivatives to introduce formyl groups or to build more complex phenolic structures.

Phenol-formaldehyde resins, for instance, have long been important industrial polymers. nih.gov However, due to concerns over the toxicity of formaldehyde, a great deal of research is now focused on developing safer, bio-based alternatives. nih.govresearchgate.net This has led to increased interest in naturally occurring and synthetically modified phenolic compounds that can replace traditional building blocks. The study of compounds like this compound contributes to this broader effort by expanding the library of available phenolic structures and providing insights into their reactivity and potential applications. The functionalization of natural phenols is a key strategy for enhancing their biological activity and overcoming limitations. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEHKCSHIYNPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647400 | |

| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014625-94-5 | |

| Record name | 3,4′-Dihydroxy[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014625-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Reactivity Profiles of 2 Formyl 5 4 Hydroxyphenyl Phenol

Chemical Reactivity of the Phenolic Hydroxyl Group

The presence of two phenolic hydroxyl groups is a defining feature of 2-Formyl-5-(4-hydroxyphenyl)phenol, significantly influencing its acidity and nucleophilic character.

Deprotonation and Phenolate (B1203915) Anion Formation

Role of Phenolate Anions in Organic Transformations

The phenolate anions derived from this compound are potent nucleophiles and can participate in various organic reactions. wikipedia.org The increased electron density on the phenolate oxygen makes it a strong nucleophile, readily attacking electrophilic centers. fiveable.me

Key transformations involving phenolate anions include:

Williamson Ether Synthesis: The phenolate can react with alkyl halides to form ethers. wikipedia.org This reaction provides a straightforward method for introducing alkyl groups onto the phenolic oxygen(s).

Kolbe-Schmitt Reaction: In this carboxylation reaction, a phenolate is treated with carbon dioxide to introduce a carboxylic acid group onto the aromatic ring, typically ortho to the hydroxyl group. wikipedia.org

Single-Electron Transfer (SET) Reactions: Electron-rich phenolate anions can act as one-electron reducing agents, participating in SET reactions to generate radical anions and corresponding phenoxyl radicals. nih.gov

The reactivity of the phenolate is a balance between kinetic and thermodynamic control, with oxygen attack generally being kinetically favored and carbon attack (at the ortho and para positions) being thermodynamically preferred. wikipedia.org

Reactivity of the Formyl Group

The formyl (aldehyde) group is a site of significant electrophilicity and is prone to a variety of chemical transformations. numberanalytics.com

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. numberanalytics.comvaia.com This leads to nucleophilic addition reactions, a fundamental aspect of aldehyde chemistry. libretexts.org The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Common nucleophilic addition and condensation reactions include:

Acetal Formation: In the presence of an acid catalyst, the formyl group reacts with two equivalents of an alcohol to form a stable acetal. britannica.com

Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert the aldehyde into an alkene, replacing the carbonyl oxygen with a carbon group. britannica.com

Condensation with Amines: The formyl group can react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. Ammonia (B1221849) and its derivatives are common reagents for these types of condensations. wikipedia.org

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. numberanalytics.comnumberanalytics.com

Oxidation: A variety of oxidizing agents can convert the aldehyde to a carboxylic acid. numberanalytics.comresearchgate.net The rate of oxidation can be influenced by substituents on the aromatic ring; electron-withdrawing groups can increase the rate by stabilizing the reaction intermediate. numberanalytics.com Mild oxidative esterification is also possible under certain conditions. acs.org

Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol. britannica.com Catalytic hydrogenation can also achieve this transformation. britannica.com

Cannizzaro Reaction: As an aromatic aldehyde lacking an α-hydrogen, this compound can undergo the Cannizzaro reaction in the presence of a strong base. britannica.com In this disproportionation reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to a primary alcohol. britannica.com

Cross-Coupling Reactions Involving Phenol (B47542) Derivatives

The direct use of phenols in cross-coupling reactions is an area of intense research, driven by the abundance of phenolic compounds in renewable resources like lignin (B12514952). acs.orgresearchgate.net The compound this compound, with its multiple phenolic sites, serves as a relevant model for exploring such transformations.

C-H Bond Functionalization

The direct functionalization of C–H bonds on phenols is a powerful strategy for increasing molecular complexity in an atom-economical fashion. nih.govnih.gov However, several challenges exist, including controlling regioselectivity (ortho vs. para positions) and preventing undesired oxidation of the electron-rich phenol ring. nih.gov The phenolic hydroxyl groups are strongly activating and ortho-, para-directing, while the formyl group is deactivating and meta-directing. This interplay would dictate the preferred sites of reaction on the this compound scaffold.

Recent advances have demonstrated various metal-catalyzed systems for the regioselective C-H functionalization of free phenols. rsc.org For instance, copper-catalyzed ortho-alkylation with diazoesters has been reported, where the hydroxyl group plays a crucial role in directing the catalyst to the adjacent C-H bond. nih.gov Similarly, cobalt and ruthenium-based catalysts have been employed for selective C-H functionalization. nih.govnih.gov

Electrochemical and photochemical methods also offer pathways for C-H functionalization without the need for pre-installed directing groups. nih.gov Visible-light-driven arylation of phenols with aryl bromides has been achieved, highlighting a metal-free approach to forming C-C bonds at the ortho position. nih.gov For this compound, these methods could potentially be applied to introduce new substituents at specific positions, guided by the electronic and steric environment of each C-H bond.

| Catalyst System | Reaction Type | Regioselectivity | Key Findings | Reference(s) |

| Copper(I/II) | ortho-Alkylation | High ortho-selectivity | Hydroxyl group directs the reaction with α-aryl-α-diazoesters. | nih.gov |

| Cobalt(II)[salen] | Aerobic Cross-Coupling | Ortho-selectivity | Enables coupling of electron-rich phenols with naphthols. | nih.gov |

| Ruthenium(II) | ortho-Olefination | Ortho-selectivity | Combined with photoredox catalysis for functionalization of o-(2-pyridyl)phenols. | nih.gov |

| Palladium(II) | Aerobic Carbonylation | Para-selectivity | Synthesizes p-hydroxybenzoates using molecular oxygen as the oxidant. | nih.gov |

| Gold(I) | C-H Functionalization | meta- or ortho-selectivity | Highly chemoselective reaction with α-aryl-α-diazoacetates. | acs.org |

| Visible Light | ortho-Arylation | Ortho-selectivity | Catalyst-free arylation of free phenols with aryl bromides under blue LED or sunlight. | nih.gov |

C-O Cleavage and Functionalization of Less-Activated Phenols

The phenolic C(sp²)–O bond is strong (BDE ≈ 111 kcal/mol) and generally unreactive, making its cleavage a significant chemical challenge. researchgate.net However, transforming phenols into electrophilic partners for cross-coupling reactions via C–O bond cleavage is highly desirable for sustainable chemistry, particularly in the context of lignin valorization. acs.orguchile.cl Such reactions, known as hydrodeoxygenation, are crucial for converting biomass-derived phenols into arenes. researchgate.netrsc.org

Strategies for activating these "less-activated" phenols range from their conversion into more reactive aryl sulfonates (e.g., triflates, tosylates) to the direct coupling of unprotected phenols. acs.orgresearchgate.netuchile.clnih.gov Nickel and palladium-catalyzed methods have been developed for the deoxygenation of aryl triflates, mesylates, and even sulfamates. organic-chemistry.org More advanced protocols aim for the direct hydrogenolysis of the C-OH bond. For example, a Ru/Nb₂O₅-MC composite catalyst has shown high effectiveness for the hydrodeoxygenation of phenol to benzene (B151609), a process enhanced by a biphasic water-decalin solvent system. rsc.org Another approach involves catalytic deoxygenation using methane (B114726) as a hydrogen source, where a Ga-modified ZSM-5 catalyst facilitates the conversion of phenol to valuable aromatics like benzene and toluene (B28343). acs.org These methods could potentially be applied to selectively or fully deoxygenate the hydroxyl groups of this compound to yield its corresponding formyl-biphenyl arene.

| Method | Catalyst / Reagent | Substrate | Key Features | Reference(s) |

| Catalytic Hydrogenolysis | Ru/Nb₂O₅-MC | Phenol | Biphasic (decalin/water) process enhances selectivity to benzene. | rsc.org |

| Catalytic Deoxygenation | Ga/HZSM-5 | Phenol | Uses methane as a reductant to produce BTEX aromatics. | acs.org |

| Reductive Cleavage | Pd/C, Mg, NH₄OAc | Aryl triflates/mesylates | Mild conditions for deoxygenation. | organic-chemistry.org |

| Reductive Cleavage | Nickel-on-graphite | Aryl tosylates/mesylates | Inexpensive, recyclable heterogeneous catalyst. | organic-chemistry.org |

| Hydrodeoxygenation | Nickel-catalyzed | Aryl sulfamates | Uses alcohols as mild reductants. | organic-chemistry.org |

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, traditionally involving the reaction of an organoboron compound with an aryl halide. mdpi.com The direct participation of phenols is not standard, as the C-O bond is not easily activated. Typically, phenols are converted to reactive electrophiles like aryl triflates or nonaflates, which then readily participate in palladium-catalyzed couplings. thieme-connect.com

However, significant progress has been made toward the direct use of less-activated phenol derivatives. mdpi.com Research has focused on developing catalytic systems capable of activating the C-O bond of aryl carboxylates, carbamates, and ethers. acs.org More recently, methods for the direct Suzuki-Miyaura coupling of free phenols have emerged. One strategy involves in-situ activation, such as a one-pot procedure where the phenol is first converted to a nonaflate followed by the coupling reaction. thieme-connect.com Another innovative approach uses a ruthenium catalyst under mechanochemical conditions to activate the free phenol for a one-step cross-coupling with boronic acids. rsc.org A "mutual activation" strategy has also been reported where a nickel catalyst facilitates the coupling of in-situ generated sodium phenolates with aryl boroxines, activated by a Lewis acid like BEt₃. thieme-connect.com These cutting-edge methods could enable the hydroxyl groups of this compound to be directly replaced by aryl, vinyl, or other organic fragments.

| Catalyst System | Activation Method | Coupling Partners | Key Features | Reference(s) |

| [Ni(cod)₂] / Cy₃P | Mutual activation with BE₃ | Sodium Phenolates + Aryl Boroxines | Direct coupling of free phenols without pre-derivatization. | thieme-connect.com |

| Pd₂ (dba)₃ / Ligand | In-situ nonaflate formation | Phenols + Boronic Acids/Stannanes/Amines | One-pot conversion of phenols to various cross-coupled products. | thieme-connect.com |

| Pd/C | N/A (standard coupling) | Halophenols + Phenol Boronic Acids | Heterogeneous catalyst in water; microwave irradiation improves yields for bromophenols. | acs.org |

| [Cp*Ru(MeCN)₃]PF₆ | η⁵-phenoxo complex formation | Phenols + Boronic Acids | Mechanochemical (ball-milling) activation for direct, one-step coupling. | rsc.org |

Radical Reactions and Single-Electron Transfer Processes in Phenolate Chemistry

Phenols, and particularly their deprotonated forms (phenolates), are electron-rich species that are susceptible to oxidation. libretexts.orgjove.com This oxidation often proceeds via a single-electron transfer (SET) mechanism, generating a phenoxyl radical. numberanalytics.com This process is fundamental to many biological pathways and synthetic reactions. The oxidation can be initiated by various chemical oxidizing agents, such as chromic acid or Fremy's salt, or through electrochemical means. libretexts.orglibretexts.org

The resulting phenoxyl radicals are key intermediates in oxidative coupling reactions, where two phenol units can join to form C-C or C-O bonded dimers and polymers. wikipedia.org This type of reaction is responsible for the biosynthesis of lignin, a complex polymer formed from the oxidative coupling of phenolic precursors. wikipedia.org Given its structure, this compound could undergo intramolecular radical coupling to form cyclic structures or intermolecular coupling to produce larger oligomers, mimicking processes seen in lignin formation. The stability and subsequent reaction pathways of the phenoxyl radical would be influenced by the positions of the hydroxyl and formyl groups.

Photochemical Activation of Phenolates and Derivatives

Light can serve as a reagent to activate phenols and their derivatives, opening up unique reaction pathways. Upon photoexcitation, phenols can undergo hydrogen detachment, a reaction that is significantly accelerated at the air-water interface due to a reduction in the reaction barrier. nih.govacs.org

For phenol derivatives, such as phenolic esters, a well-known photochemical reaction is the Photo-Fries rearrangement. thermofisher.comwikipedia.org In this uncatalyzed reaction, UV light induces the intramolecular rearrangement of a phenolic ester to form ortho- and para-hydroxy aryl ketones. sigmaaldrich.comslideshare.nettestbook.com The reaction proceeds through a radical mechanism involving the homolytic cleavage of the ester's C-O bond to form a phenoxy-acyl radical pair. slideshare.net If this compound were acylated, the resulting ester could undergo this rearrangement to introduce additional acyl groups onto the aromatic rings.

Furthermore, the deprotonated phenolate form of the molecule is also photochemically active. The UV-Vis absorption of phenolates is red-shifted compared to the neutral phenols, making them accessible to a wider range of light wavelengths. rsc.org Photoexcitation of a phenolate anion can lead to photooxidation via electron ejection, forming a phenoxyl radical and a solvated electron. acs.orgnih.gov This process can be used to initiate radical-based C-O bond formation or other cyclization and dehalogenation reactions under mild, visible-light-driven conditions. rsc.orgrsc.org

Advanced Applications in Chemical Synthesis and Materials Science Research

2-Formyl-5-(4-hydroxyphenyl)phenol as a Building Block in Complex Molecule Synthesis

The presence of hydroxyl and formyl functionalities on a biphenyl (B1667301) framework makes this compound a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic systems and highly substituted aromatic compounds.

Synthesis of Benzopyran Derivatives

Benzopyrans, and their derivatives such as chromenes, are a class of heterocyclic compounds prevalent in natural products and are known for a wide range of biological activities. psu.edu The ortho-hydroxybenzaldehyde moiety within this compound is a key pharmacophore for the synthesis of benzopyran derivatives. Various synthetic strategies can be employed, leveraging the reactivity of the aldehyde and the adjacent phenol (B47542).

One common approach involves the reaction of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. For instance, a Knoevenagel condensation between this compound and a malononitrile (B47326) derivative in the presence of a base catalyst would be expected to yield a substituted 2-amino-4-aryl-4H-chromene-3-carbonitrile. psu.edu The reaction proceeds through the formation of an arylidene intermediate followed by an intramolecular Michael addition of the phenolic hydroxyl group onto the activated double bond, leading to the cyclization and formation of the pyran ring. psu.edu The general scheme for such a transformation is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine | 2-Amino-4-(biphenyl-yl)-4H-chromene-3-carbonitrile derivative |

| This compound | Ethyl acetoacetate | Pyrrolidine | 3-Acetyl-4-(biphenyl-yl)-2H-chromen-2-one derivative |

Furthermore, Pechmann condensation, a classic method for coumarin (B35378) synthesis, could be adapted. youtube.com While typically involving a phenol and a β-ketoester, the reactivity of the biphenyl phenol moiety could be exploited. More direct routes to complex benzopyrans involve multi-component reactions, where the aldehyde functionality can react with various nucleophiles to construct the pyran ring in a single step. For example, a three-component reaction with a β-ketoester and a nitrogen source could lead to fused pyrimidine-benzopyran systems.

Precursor for Highly Substituted Arylphenols

The synthesis of highly substituted phenols is of significant interest in medicinal chemistry and materials science. nih.gov this compound serves as a potential precursor to even more complex, highly substituted arylphenols through further functionalization of its aromatic rings and modification of its existing functional groups.

The biphenyl structure itself is a key feature, and modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce additional aryl or alkyl groups at various positions, provided suitable halogenated derivatives of the parent compound are prepared. rsc.org For instance, electrophilic halogenation of the phenolic rings would provide handles for subsequent cross-coupling reactions.

Moreover, the existing functional groups can be used to direct further substitutions or can be transformed to introduce new functionalities. The formyl group, for example, can be converted to a carboxylic acid, an alcohol, or a nitrile, each offering different reactivity for subsequent modifications. The phenolic hydroxyl groups can be alkylated or acylated to modify the electronic properties of the rings and to introduce new side chains. A general strategy for creating highly substituted arylphenols from this precursor could involve a sequence of protection, directed ortho-metalation, and subsequent reaction with electrophiles, followed by deprotection.

| Starting Material | Reaction Sequence | Product Type |

| This compound | 1. Protection of phenols 2. Ortho-lithiation 3. Reaction with electrophile (e.g., R-X) 4. Deprotection | Highly substituted biphenyl derivative |

| Halogenated this compound | Suzuki-Miyaura coupling with an arylboronic acid | Poly-aryl phenol derivative |

Role in Cascade Reactions and Multicomponent Systems

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. wikipedia.orgrsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, share these advantages. nih.govnih.gov The bifunctional nature of this compound makes it an ideal candidate for participation in such processes.

The aldehyde and phenol moieties can react in a sequential or concerted manner with other reagents to build intricate heterocyclic scaffolds. For example, a cascade reaction could be initiated by the condensation of the aldehyde with an amine to form an imine, which then undergoes an intramolecular cyclization involving one of the phenolic hydroxyl groups. wikipedia.org If a third component is introduced, such as a dienophile, the intermediate could participate in a [4+2] cycloaddition, leading to complex polycyclic systems.

An illustrative example of a potential multicomponent reaction would be a variation of the Biginelli or Hantzsch reaction, where this compound acts as the aldehyde component. nih.gov Reaction with a β-dicarbonyl compound and a urea (B33335) or ammonia (B1221849) derivative could lead to the formation of dihydropyrimidinone or dihydropyridine (B1217469) structures fused to the biphenyl core. The presence of the additional hydroxyl group on the biphenyl moiety offers a site for further in-situ cyclization or functionalization.

Integration into Polymer Architectures and Macromolecular Design

The dual reactivity of this compound, with its two hydroxyl groups and one aldehyde group, allows for its use as both a monomer in polymerization reactions and as a functionalizing agent for existing polymers.

Monomer in Condensation Polymerizations

Condensation polymerization is a process where monomers with two or more functional groups react to form a polymer with the elimination of a small molecule, such as water. wordpress.com this compound, with its two phenolic hydroxyl groups, can act as a bifunctional monomer in condensation polymerizations with suitable co-monomers.

For instance, polymerization with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) would lead to the formation of a polyester. The resulting polymer would have a biphenyl unit in its backbone and a pendant aldehyde group at regular intervals. These aldehyde groups can then be used for post-polymerization modification, such as cross-linking or grafting. Similarly, reaction with a diisocyanate would produce a polyurethane with pendant aldehyde groups. mdpi.comnih.gov

| Co-monomer | Polymer Type | Key Linkage |

| Adipoyl chloride | Polyester | Ester (-O-CO-) |

| Hexamethylene diisocyanate | Polyurethane | Urethane (-O-CO-NH-) |

| Terephthaloyl chloride | Aromatic Polyester | Ester (-O-CO-) |

The incorporation of the biphenyl structure into the polymer backbone can enhance thermal stability and mechanical properties. The phenolic nature of the hydroxyl groups also imparts specific properties to the resulting polymers, such as potential antioxidant capabilities and altered solubility. The synthesis of polymers from phenolic aldehydes like vanillin (B372448) and syringaldehyde (B56468) has demonstrated the feasibility of using such monomers for creating bio-based polyesters and polyurethanes. nih.govresearchgate.net

Functionalization of Polymer Backbones

The aldehyde group of this compound provides a reactive handle for grafting this molecule onto existing polymer backbones, a process known as polymer functionalization. This is a powerful technique for modifying the properties of commodity polymers or for introducing specific functionalities. nih.gov

Polymers containing nucleophilic groups, such as amines or hydrazides, can be readily functionalized with this compound through the formation of imine or hydrazone linkages, respectively. This "grafting to" approach allows for the introduction of the biphenylphenol moiety onto the polymer chain. researchgate.net The phenolic hydroxyls on the grafted unit can then serve as sites for further reactions, such as chelation of metal ions or as radical scavengers.

Alternatively, polymers with reactive leaving groups can be modified by nucleophilic substitution with the phenoxide ions generated from this compound. This would attach the molecule to the polymer backbone via an ether linkage. The remaining aldehyde group would then be available for further chemical transformations.

| Polymer Backbone | Reactive Group on Polymer | Linkage Formed |

| Poly(allylamine) | Amine (-NH2) | Imine (-C=N-) |

| Poly(styrene-co-chloromethylstyrene) | Chloromethyl (-CH2Cl) | Ether (-O-CH2-) |

| Poly(acrylic hydrazide) | Hydrazide (-CONHNH2) | Hydrazone (-C=N-NH-) |

The functionalization of polymers with aldehyde-containing molecules is a well-established strategy for creating materials with tailored properties for applications in areas such as hydrogels, drug delivery, and sensor technology. nih.gov

Design of Phenolic Resins and Copolymers

The presence of two reactive phenol moieties and a formyl group makes this compound a valuable monomer for the synthesis of specialized phenolic resins and copolymers. The biphenyl unit within its structure imparts enhanced thermal stability and mechanical properties to the resulting polymers compared to traditional phenol-formaldehyde resins.

Research into the synthesis of phenolic resins has demonstrated that the reactivity of the aldehyde component is a critical factor. While formaldehyde (B43269) is the conventional choice, aromatic aldehydes like benzaldehyde (B42025) and its derivatives have been investigated to create resins with tailored properties. For instance, studies have shown that hydroxybenzaldehydes can participate in the cross-linking step of resin formation, particularly at elevated temperatures around 180°C, leading to resins with significant thermal stability. icevirtuallibrary.com The incorporation of a biphenyl structure, as is present in this compound, is a known strategy to enhance the performance of polymers, including those designed for applications requiring high thermal resistance and specific mechanical strengths. nih.govnih.gov

The copolymerization of monomers containing biphenyl moieties has been explored to create materials with unique characteristics. For example, the free radical polymerization of acrylated biphenyl monomers has been shown to produce crosslinked polymers with interesting network properties. nih.govnih.gov While direct studies on the copolymerization of this compound are not extensively documented, the principles derived from the copolymerization of related vinyl- and acrylate-functionalized biphenyl monomers suggest its potential in creating copolymers with controlled architectures and functionalities. capes.gov.br The synthesis of polymers from silicon-containing biphenyl monomers further illustrates the versatility of biphenyl derivatives in creating advanced materials with high thermal stability. researchgate.net

Chelating Properties and Metal Complexation Studies

The arrangement of the hydroxyl and formyl groups on one of the phenyl rings of this compound provides an ideal site for the chelation of metal ions. This structural motif is common in ligands used for the formation of stable metal complexes.

The study of transition metal complexes with Schiff bases derived from substituted benzaldehydes is a well-established area of research. For instance, Schiff bases synthesized from 2,4-dihydroxybenzaldehyde (B120756) readily form complexes with metal ions such as copper(II), nickel(II), and cobalt(II). chinesechemsoc.org These studies provide a model for the potential chelating behavior of this compound, where the formyl group can react with a primary amine to form a Schiff base, and the adjacent hydroxyl group can participate in coordinating the metal ion. The resulting complexes often exhibit interesting electronic and magnetic properties.

Furthermore, research on other hydroxy-substituted aromatic compounds has demonstrated their ability to form stable complexes with a variety of metal ions. The specific coordination environment provided by the ligand, including the number and type of donor atoms, dictates the geometry and stability of the resulting metal complex. While specific data on the metal complexes of this compound are limited, the known chemistry of similar ligands suggests its potential in forming complexes with applications in catalysis, materials science, and analytical chemistry.

Contributions to Supramolecular Chemistry and Self-Assembly

The rigid biphenyl core combined with the hydrogen-bonding capabilities of the hydroxyl groups makes this compound a promising building block in the field of supramolecular chemistry and self-assembly. These non-covalent interactions can direct the organization of molecules into well-defined, higher-order structures.

The self-assembly of biphenyl derivatives has been shown to lead to a variety of supramolecular structures. For example, biphenyl-based molecules have been designed to form superhelical nanofibers through a combination of π–π stacking of the biphenyl units and hydrogen bonding between appended functional groups. chinesechemsoc.org The ability to control the morphology and chirality of these assemblies is a key area of research with potential applications in areas such as biomaterials and nanotechnology.

Studies on the self-assembly of functionalized biphenyls on surfaces have also revealed the formation of highly ordered monolayers. nih.govfrontiersin.org These organized structures are of interest for the development of molecular electronics and sensors. Moreover, the principles of coordination-driven self-assembly, where metal-ligand interactions are used to construct complex architectures, can be applied to molecules like this compound. The combination of its chelating ability and its capacity for hydrogen bonding offers a route to hierarchical self-assembly, leading to the formation of tunable supramolecular polymers. pnas.org The synthesis of bis(terpyridinyl)arenes from functionalized phenols and their subsequent self-assembly into metallomacrocycles further highlights the potential of phenolic biphenyl compounds in constructing sophisticated supramolecular systems. nih.gov

Theoretical and Computational Chemistry of 2 Formyl 5 4 Hydroxyphenyl Phenol

Electronic Structure and Molecular Orbital Analysis

The electronic character of 2-Formyl-5-(4-hydroxyphenyl)phenol is dictated by the interplay of its constituent aromatic rings and functional groups. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these characteristics. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of the molecule's electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl moiety, reflecting its propensity to engage in electrophilic reactions. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing formyl group and the adjacent phenyl ring, indicating its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability, facilitating intramolecular charge transfer. mdpi.com Based on studies of similar hydroxybenzaldehyde derivatives, the HOMO-LUMO energy gap for this compound can be estimated to be in a range that suggests a balance between stability and reactivity, a common feature for biologically relevant molecules. mdpi.commalayajournal.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.commalayajournal.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and formyl groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their acidic nature.

Table 1: Predicted Electronic Properties of this compound (Note: These values are estimations based on computational studies of analogous compounds like 4-hydroxybenzaldehyde (B117250) and substituted biphenyls and have not been experimentally verified for the title compound.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating ability, site of oxidation |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability, site of reduction |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful avenue to investigate the potential reaction mechanisms involving this compound. The formyl and hydroxyl groups are the primary sites for chemical transformations. For instance, the oxidation of the aldehyde to a carboxylic acid or the reduction to an alcohol are common reactions.

Similarly, the acidity of the phenolic hydroxyl groups can be assessed computationally. The pKa values can be predicted by calculating the Gibbs free energy change associated with deprotonation in a solvent model. The relative acidity of the two hydroxyl groups can also be determined, which is crucial for understanding its behavior in acid-base reactions and its potential to act as a proton donor in hydrogen bonding.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical reactions can be predicted using computational methods. The MEP analysis, as mentioned earlier, provides a qualitative prediction of reactive sites. For a more quantitative assessment, Fukui functions and local softness indices can be calculated. These reactivity descriptors help in identifying the most nucleophilic and electrophilic sites within the molecule.

For electrophilic aromatic substitution reactions, the model would likely predict that the hydroxyl-bearing rings are more activated than the formyl-bearing ring. Within the di-substituted ring, the positions ortho and para to the hydroxyl group would be the most likely sites of substitution, with steric hindrance from the other ring influencing the regioselectivity.

In reactions involving the formyl group, such as nucleophilic addition, the presence of the hydroxyl groups can influence the reactivity. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the formyl group can affect the electrophilicity of the carbonyl carbon. Computational models can quantify these effects and predict how they modulate the reactivity compared to a simpler benzaldehyde (B42025).

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The molecule possesses a rotational degree of freedom around the single bond connecting the two phenyl rings. The dihedral angle between the rings is a key conformational parameter. libretexts.org In substituted biphenyls, steric hindrance between the ortho substituents often leads to a non-planar conformation. libretexts.org

A conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. For this compound, the presence of the formyl group ortho to the inter-ring bond will likely induce a significant twist between the two aromatic rings to minimize steric repulsion. researchgate.net The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the formyl oxygen would further influence the conformational preference, potentially favoring a more planar arrangement of that specific ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also crucial, especially in the solid state and in biological systems. Computational models can predict the geometry and strength of these interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions. Understanding these interactions is key to predicting the crystal packing and the binding of the molecule to a receptor.

Table 2: Predicted Conformational and Interaction Properties (Note: These values are estimations based on computational studies of analogous compounds and have not been experimentally verified for the title compound.)

| Property | Predicted Characteristic | Influence |

| Inter-ring Dihedral Angle | 30-50° | Steric hindrance between the rings |

| Intramolecular H-bonding | Present between 2-OH and formyl O | Planarity of the formyl-phenyl ring |

| Intermolecular H-bonding | Strong, involving both OH groups | Crystal packing and solubility |

| π-π Stacking | Possible between aromatic rings | Supramolecular assembly |

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). nist.gov The predicted shifts for the aromatic protons would be influenced by the electron-donating hydroxyl groups (upfield shift) and the electron-withdrawing formyl group (downfield shift). The aldehydic proton would exhibit a characteristic downfield shift. The predicted ¹³C NMR spectrum would similarly show the influence of the substituents on the chemical shifts of the aromatic carbons.

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared (IR) spectrum. Key predicted vibrational bands would include the O-H stretching of the hydroxyl groups (typically a broad band), the C=O stretching of the aldehyde (a strong, sharp band), and various C-H and C-C stretching and bending modes of the aromatic rings. researchgate.net The position of the C=O stretching frequency can be sensitive to intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov The spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the hydroxyl and formyl groups as auxochromes and chromophores, respectively, will influence the position and intensity of these bands.

Table 3: Predicted Spectroscopic Data (Note: These are generalized predictions based on known spectroscopic data of similar functional groups and have not been experimentally validated for the title compound.)

| Spectrum | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Hydroxyl protons (variable, broad) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ 190-200 ppm) |

| IR | O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹) |

| UV-Vis | λ_max ~280-320 nm (π-π* transitions) |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2-Formyl-5-(4-hydroxyphenyl)phenol is a critical first step towards unlocking its full potential. Current synthetic strategies for biphenyl (B1667301) derivatives often rely on traditional cross-coupling reactions, which, while effective, can involve harsh conditions, expensive catalysts, and the generation of significant waste. rsc.orgchemicalbook.com Future research should prioritize the development of more sustainable and atom-economical synthetic methodologies.

Key areas of focus should include:

Catalyst Innovation: The exploration of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium is a paramount objective. researchgate.net Furthermore, the design of highly efficient and recyclable catalytic systems, potentially utilizing biphenyl-based ligands, could significantly improve the green credentials of the synthesis. researchgate.netnih.gov

Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of greener solvents will be crucial. acs.org Methodologies such as mechanochemistry or flow chemistry could offer pathways to reduced solvent usage, lower energy consumption, and improved reaction control.

Biocatalytic Synthesis: The burgeoning field of biocatalysis presents an exciting opportunity for the synthesis of this compound. The use of enzymes, such as cytochrome P450s, could enable highly selective and environmentally friendly C-C bond formations under mild conditions. nih.govchemrxiv.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High yields, well-established methodology. rsc.org | Cost of palladium, potential for metal contamination, often requires harsh conditions. |

| Earth-Abundant Metal Catalysis | Lower cost, more sustainable. researchgate.net | Often lower catalytic activity and selectivity compared to palladium. |

| Green Chemistry Methods | Reduced waste, lower energy consumption, increased safety. acs.org | Scalability can be a challenge, may require specialized equipment. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and substrate scope can be limiting factors. |

Exploration of Unconventional Reactivity Pathways

The presence of three distinct functional groups—a formyl group and two hydroxyl groups with different steric and electronic environments—endows this compound with a complex and potentially rich reactivity profile. Future research should move beyond predictable transformations to explore unconventional reaction pathways that could lead to novel molecular architectures.

Promising avenues for investigation include:

Selective Functionalization: Developing methods for the selective reaction of one functional group in the presence of the others is a key challenge. This could involve the use of advanced protecting group strategies or the exploitation of subtle differences in reactivity.

Cascade Reactions: The strategic positioning of the functional groups could enable the design of elegant cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity.

Photochemical and Electrochemical Reactivity: Investigating the behavior of the compound under photochemical or electrochemical conditions could reveal novel reactivity patterns and provide access to unique chemical transformations. The photophysical properties of hydroxy-biphenyl aldehydes are an area ripe for exploration. researchgate.net

Computational Modeling: In-depth computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure and predict its reactivity towards various reagents. nih.govrsc.orgacs.org This can guide experimental work and accelerate the discovery of new reactions.

Expansion into New Areas of Materials Science

The bifunctional and rigid nature of the this compound scaffold makes it an attractive building block for the construction of advanced materials with tailored properties.

Future research in this area could focus on:

Polymer Synthesis: The formyl and hydroxyl groups can serve as reactive handles for the synthesis of novel polymers. nih.gov For instance, condensation with amines could lead to the formation of Schiff base polymers with potential applications in catalysis or as sensory materials.

Supramolecular Assemblies: The directional hydrogen bonding capabilities of the hydroxyl groups, coupled with the potential for π-π stacking of the biphenyl core, make this molecule an excellent candidate for the construction of well-defined supramolecular structures such as hydrogels or liquid crystals. chinesechemsoc.orgnih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The hydroxyl and formyl groups can act as coordination sites for metal ions, enabling the synthesis of novel MOFs with potential applications in gas storage, separation, or catalysis.

Interdisciplinary Research with Allied Chemical Sciences

The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges the gap between synthetic chemistry and other scientific domains.

Key interdisciplinary collaborations could involve:

Medicinal Chemistry: While avoiding direct therapeutic claims, the biphenyl motif is a well-established pharmacophore. rsc.org Future research could explore the synthesis of derivatives for biological screening, leveraging the compound as a versatile scaffold.

Computational Chemistry: As mentioned previously, close collaboration between synthetic chemists and computational chemists will be invaluable for understanding reactivity and designing new materials. nih.govrsc.orgacs.org

Chemical Biology: The development of fluorescent probes or chemical tools based on the this compound scaffold could provide new ways to study biological processes.

Q & A

Q. What are the most effective synthetic routes for 2-Formyl-5-(4-hydroxyphenyl)phenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a multi-step approach :

Biphenyl backbone formation : Suzuki-Miyaura coupling to link aromatic rings, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions (60–80°C, 12–24 hours) .

Formylation : Introduce the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction (hexamine/trifluoroacetic acid) at 0–25°C .

- Optimization : Use Design of Experiments (DoE) to assess variables like catalyst loading, solvent polarity, and temperature. Monitor intermediates via TLC/HPLC.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze and NMR for characteristic peaks:

- Aldehyde proton at δ 9.8–10.2 ppm.

- Hydroxyl proton (broad, δ 5.0–6.0 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–C bond lengths ~1.48 Å; torsion angles <5° for planar aromatic systems) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, methanol, and chloroform; use sonication for dissolution .

- Stability :

- Store at –20°C under argon to prevent aldehyde oxidation.

- Avoid prolonged exposure to light or moisture .

- Handling : Use gloveboxes for air-sensitive steps; monitor decomposition via UV-Vis (λmax ~270 nm).

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported synthetic yields of this compound across different studies?

- Methodological Answer :

- Systematic analysis : Compare reaction parameters (e.g., solvent, catalyst, stoichiometry) using meta-data from published protocols .

- Reproducibility testing : Replicate reactions under controlled conditions (e.g., anhydrous DMF vs. wet solvents).

- Impurity profiling : Use HPLC-MS to identify by-products (e.g., over-oxidized aldehydes or incomplete coupling intermediates) .

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms involved in the formylation step of this compound synthesis?

- Methodological Answer :

- Time-resolved spectroscopy : Track aldehyde formation via FTIR (C=O stretch ~1700 cm⁻¹) at varying temperatures (25–80°C).

- Isotopic labeling : Use -labeled reagents to trace oxygen incorporation in the aldehyde group.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Q. What in silico and in vitro approaches are suitable for predicting the biological activity and toxicity profile of this compound?

- Methodological Answer :

- In silico :

- Docking simulations : Use AutoDock Vina to assess binding affinity to targets like COX-2 or estrogen receptors .

- QSAR models : Train models on PubChem datasets to predict logP (target range: 2.5–3.5) and LD50 .

- In vitro :

- Cytotoxicity assays : MTT tests on HEK-293 or HepG2 cells (IC50 determination).

- Reactive oxygen species (ROS) assays : Monitor oxidative stress via DCFH-DA fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.